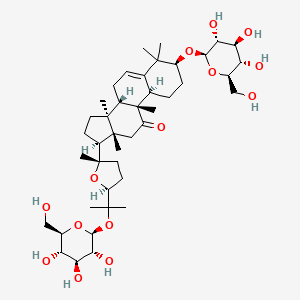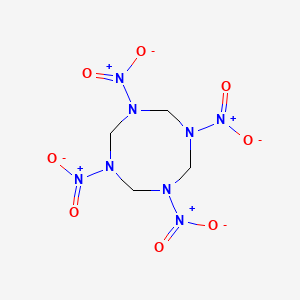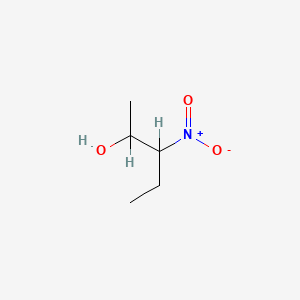
N-Acetylhystrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylhystrine is a natural product found in Dichilus reflexus, Dichilus lebeckioides, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Diagnostic Enhancements in Metabolic Profiling
N-Acetylhystrine, through its acetylation reactions, has significantly contributed to advancements in metabolic profiling, particularly in enhancing nuclear magnetic resonance spectra of biomolecules. This has been notably effective in identifying biomarkers with clinical significance, as demonstrated in the study by Wilson et al. (2009). The technique developed by these researchers, using acetic anhydride, allows for rapid tagging of molecules such as amino acids and larger biomolecules, offering signal enhancement and improved spectroscopic methods for clinical diagnostics.
Neurodegenerative Disease Research
In the field of neurodegenerative diseases, N-Acetylhystrine has been a topic of interest. It's a precursor to glutathione and exhibits antioxidant and anti-inflammatory activities. The research by Tardiolo et al. (2018) provides an overview of its effects and applications in Parkinson’s and Alzheimer’s diseases, highlighting its neuroprotective potential in the prevention of cognitive aging and dementia.
Psychiatric Disorder Treatments
The potential of N-Acetylhystrine in treating psychiatric disorders has been increasingly recognized. It has shown promise as a treatment for addiction, compulsive disorders, schizophrenia, and bipolar disorder, as outlined by Dean et al. (2011). This reflects its multifaceted action beyond being an antioxidant, modulating various pathways including glutamatergic and neurotropic.
Applications in Diabetes and Antioxidant Research
Research by Odetti et al. (2003) investigates the effects of N-Acetylhystrine on skin and kidney damage in diabetes. The study highlights its role in reducing glycoxidative damage and preserving cellular structures, suggesting its potential in managing diabetes-related complications.
Oral Health and Dental Medicine
The utilization of N-Acetylhystrine in oral health and dental medicine has been gaining attention due to its antimicrobial and anticarcinogenic properties. Pei et al. (2018) reviewed its biological activities and potential applications in oral medicine, including its role in inflammation inhibition and treatment of disorders associated with glutathione deficiency.
Eigenschaften
CAS-Nummer |
52195-93-4 |
|---|---|
Produktname |
N-Acetylhystrine |
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-[5-(2,3,4,5-tetrahydropyridin-6-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C12H18N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9H,2-8H2,1H3 |
InChI-Schlüssel |
VGALILHZAQZXRB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCC(=C1)C2=NCCCC2 |
Kanonische SMILES |
CC(=O)N1CCCC(=C1)C2=NCCCC2 |
Andere CAS-Nummern |
52195-93-4 |
Synonyme |
N-acetylhystrine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-bromopentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1203268.png)

![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)




![1-[2-Ethoxy-2-(pyridin-3-yl)ethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1203281.png)




